molecular formula C12H17NO2 B8770430 N-(4-ethoxy-3-ethylphenyl)acetamide

N-(4-ethoxy-3-ethylphenyl)acetamide

Cat. No.: B8770430
M. Wt: 207.27 g/mol
InChI Key: NRDIYHIXGDIIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxy-3-ethylphenyl)acetamide is a substituted acetamide derivative characterized by an ethoxy group at the para position and an ethyl group at the meta position of the phenyl ring. For example, N-(4-ethoxyphenyl)acetamide (Phenacetin, CAS 62-44-2) shares the ethoxy-phenyl-acetamide backbone and is historically recognized as an analgesic and antipyretic agent . The addition of a 3-ethyl substituent in this compound may enhance lipophilicity and steric bulk compared to simpler analogs, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(4-ethoxy-3-ethylphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-4-10-8-11(13-9(3)14)6-7-12(10)15-5-2/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

NRDIYHIXGDIIDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Anti-Cancer Activity

Several acetamide derivatives exhibit anti-cancer properties. For instance, N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) demonstrated significant activity against HCT-1, SF268, and MCF-7 cell lines via the MTT assay . The quinazoline sulfonyl moiety likely contributes to kinase inhibition, a mechanism absent in this compound.

Antimicrobial and Antiparasitic Activity

N-(4-((E)-3-arylacryloyl)phenyl)acetamides showed antileishmanial activity, with potency influenced by the acryloyl group's conjugation and aryl substitution .

Toxicity Profiles

Phenacetin’s nephrotoxicity led to its withdrawal, underscoring the importance of substituent choice in safety .

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